

G007-LK: A Chemical Probe for Elucidating Tankyrase Biology

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Compound of Interest

Compound Name: Tankyrase-IN-5

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in a variety of cellular processes, including Wnt/ β -catenin signaling, telomere maintenance, and mitotic spindle formation.[1] Their dysregulation has been implicated in the pathogenesis of several diseases, most notably cancer. The development of potent and selective chemical probes is essential for dissecting the complex biology of tankyrases and for validating them as therapeutic targets. G007-LK has emerged as a potent and selective small-molecule inhibitor of both TNKS1 and TNKS2, making it an invaluable tool for studying their physiological and pathological functions.[2] This technical guide provides a comprehensive overview of G007-LK as a chemical probe, including its biochemical and cellular activities, experimental protocols for its use, and its application in preclinical models.

Data Presentation

The following tables summarize the quantitative data for G007-LK, providing a clear comparison of its activity across different experimental systems.

Table 1: Biochemical and Cellular Activity of G007-LK

Parameter	TNKS1	TNKS2	Cellular (Wnt Signaling)	Reference
Biochemical IC ₅₀	46 nM	25 nM	-	[2]
Cellular IC ₅₀	-	-	50 nM	[1]

Table 2: In Vitro Cellular Effects of G007-LK

Cell Line	Assay Type	Effect	Concentration	Reference
COLO-320DM	Colony Formation	Suppression	~0.2 µM	[3]
SW403	Colony Formation	Suppression	Not Specified	[3]
COLO-320DM	Cell Cycle	Reduction in mitotic cells (24% to 12%)	0.2 µM	[3]
HCT-15	Cell Cycle	Decrease in S-phase cells (28% to 18%)	0.2 µM	[3]
APC-mutant CRC organoids	Growth	Suppression (IC ₅₀ of 80 nM)	80 nM	[3]

Table 3: In Vivo Efficacy of G007-LK in a COLO-320DM Xenograft Model

Dosing Regimen	Tumor Growth Inhibition	Effect on Biomarkers	Reference
20 mg/kg (twice daily)	61%	Stabilization of AXIN1/2, decreased β-catenin	[3]

Experimental Protocols

Detailed methodologies for key experiments utilizing G007-LK are provided below.

TCF/LEF Luciferase Reporter Assay for Wnt Signaling

This assay is used to quantify the activity of the canonical Wnt/ β -catenin signaling pathway.

- Cell Line: HEK293T cells stably transfected with a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
- Procedure:
 - Seed HEK293T reporter cells in a 96-well white, clear-bottom plate at a density of ~35,000 cells per well in 80 μ L of assay medium.[\[2\]](#)
 - Incubate the cells at 37°C in a CO₂ incubator for approximately 16 hours.[\[2\]](#)
 - Prepare serial dilutions of G007-LK.
 - Add 10 μ L of the G007-LK dilutions to the respective wells. For control wells, add 10 μ L of vehicle (e.g., DMSO).
 - To stimulate the Wnt pathway, add 10 μ L of Wnt3a-conditioned medium or a purified Wnt3a ligand to the wells. For unstimulated controls, add 10 μ L of control medium.[\[4\]](#)
 - Incubate the plate at 37°C in a CO₂ incubator for 5-6 hours.[\[2\]](#)
 - Equilibrate the plate to room temperature.
 - Add 100 μ L of a dual-luciferase reagent (e.g., ONE-Step™ Luciferase Assay System) to each well and rock at room temperature for approximately 15-30 minutes.[\[5\]](#)
 - Measure the firefly and Renilla luciferase activities using a luminometer.
 - Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

Colony Formation Assay

This assay assesses the long-term effect of a compound on the proliferative capacity and survival of cells.

- Cell Line: Colorectal cancer cell lines such as COLO-320DM or SW480.
- Procedure:
 - Prepare a single-cell suspension of the desired cell line.
 - Seed the cells in 6-well plates at a low density (e.g., 500 cells per well).[6]
 - Allow the cells to adhere for 24 hours.
 - Treat the cells with various concentrations of G007-LK or vehicle control.
 - Incubate the plates at 37°C in a CO₂ incubator for 7 to 17 days, changing the medium and compound every third day.[6]
 - When colonies are visible to the naked eye, aspirate the medium.
 - Wash the wells gently with PBS.
 - Fix the colonies with a solution such as 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
 - Stain the colonies with a 0.5% crystal violet solution in 25% methanol for 10-20 minutes.
 - Gently wash the wells with water to remove excess stain and allow them to air dry.
 - Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.

Western Blotting for Axin and β -Catenin

This technique is used to detect changes in the protein levels of key Wnt signaling components.

- Cell Line: SW480 or other relevant colorectal cancer cell lines.

- Procedure:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat the cells with G007-LK or vehicle for the desired time (e.g., 24 hours).
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.
 - Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-polyacrylamide gel electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against Axin1, Axin2, β -catenin, and a loading control (e.g., GAPDH or α -tubulin) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study

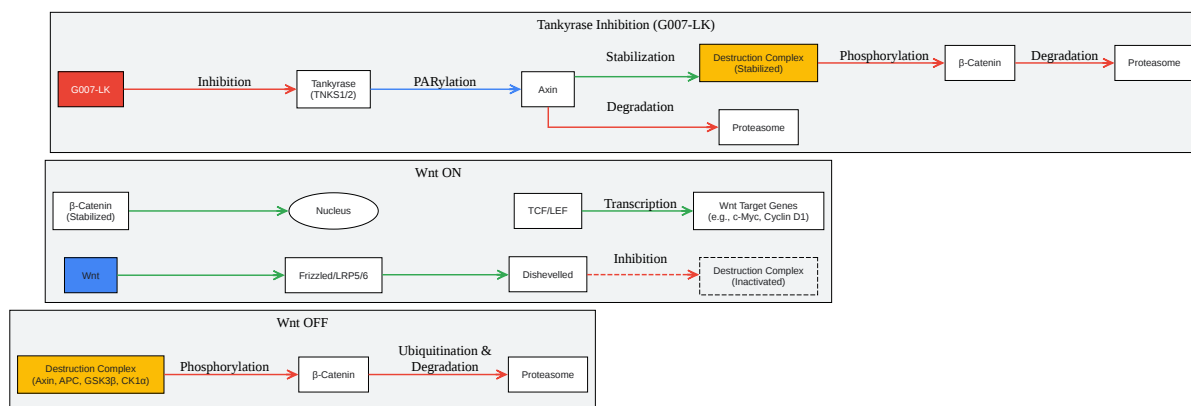
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of G007-LK in a mouse xenograft model.

- Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

- Cell Line: COLO-320DM or other suitable cancer cell line.
- Procedure:
 - Subcutaneously inject a suspension of tumor cells (e.g., 2×10^6 cells in 100 μ L of PBS) into the flank of each mouse.[3]
 - Monitor tumor growth regularly using calipers.
 - When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[3]
 - Prepare the G007-LK formulation. A common vehicle is 20% DMSO, 20% Cremophor EL, 10% ethanol, and 50% PBS.[3]
 - Administer G007-LK (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily, 5 days a week.[3]
 - Measure tumor volume and body weight 2-3 times per week.
 - After a predetermined treatment period (e.g., 4 weeks), euthanize the mice and excise the tumors.[3]
 - Weigh the tumors and process them for further analysis (e.g., western blotting or immunohistochemistry) to assess target engagement.

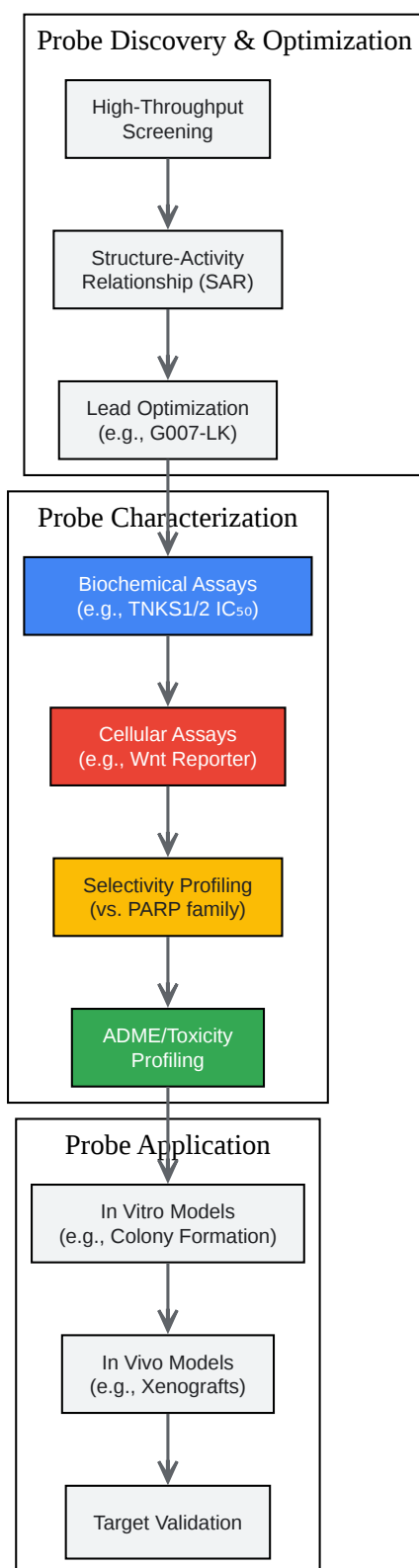
Mandatory Visualization

The following diagrams illustrate key concepts related to the use of G007-LK as a chemical probe.



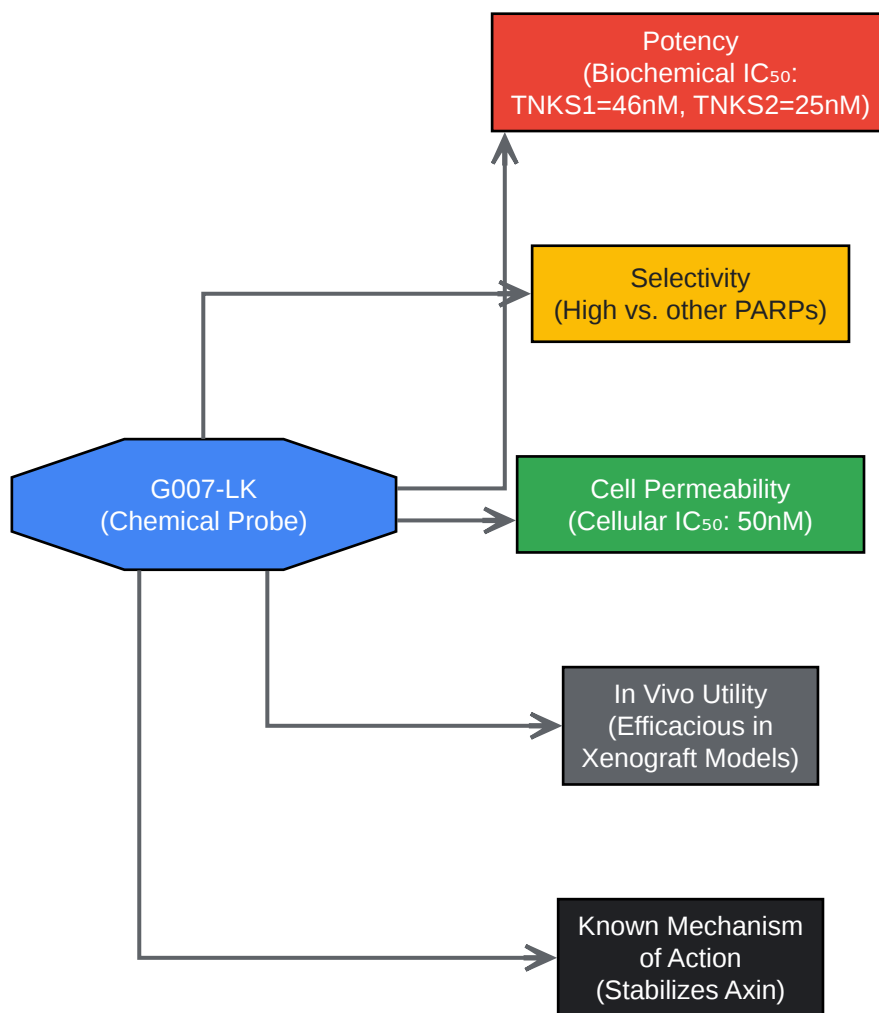
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Caption: Wnt/β-catenin signaling pathway and the mechanism of action of G007-LK.



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Caption: Experimental workflow for the validation of a chemical probe like G007-LK.



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Caption: Key properties of an ideal chemical probe, exemplified by G007-LK.

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